D-A H-PHOSPHONATE) D-A H-PHOSPHONATE)
Brand Name: Vulcanchem
CAS No.: 104684-74-4
VCID: VC0217009
InChI:
SMILES:
Molecular Formula: C13H17N3O6S
Molecular Weight: 0

D-A H-PHOSPHONATE)

CAS No.: 104684-74-4

Cat. No.: VC0217009

Molecular Formula: C13H17N3O6S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

D-A H-PHOSPHONATE) - 104684-74-4

Specification

CAS No. 104684-74-4
Molecular Formula C13H17N3O6S
Molecular Weight 0

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

D-A H-phosphonate specifically refers to deoxyadenosine hydrogen phosphonate, a nucleoside monomer where a hydrogen phosphonate group is attached to the 3' position of the deoxyadenosine nucleoside. The structure maintains a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, with appropriate protection for the exocyclic amine groups on the adenine base . Unlike phosphoramidite monomers, H-phosphonates feature a phosphorus atom bonded to three oxygen atoms (with one P=O double bond) and one hydrogen, creating a structure that eliminates the need for phosphate protection during oligonucleotide synthesis .

SYNTHESIS AND PREPARATION METHODS

SYNTHESIS OF H-PHOSPHONATE MONOMERS

H-phosphonate monomers including D-A H-phosphonate can be prepared through various synthetic routes. According to the search results, H-phosphonate reagents can be easily prepared using high-purity starting materials with specific formulations . The preparation typically involves the following reagents:

  • 1-Adamantanecarbonyl chloride (0.1M) - Functions as an activator for monomers and as a capping reagent

  • Acetonitrile/Pyridine (50:50), anhydrous - Serves as a monomer diluent

  • Acetonitrile/Pyridine (95:5), anhydrous - Used as an activator diluent

  • 1% Isopropyl Phosphite in Acetonitrile/Pyridine (50:50) - Applied as a capping reagent

  • Acetonitrile/Pyridine (50:50) - Functions as a neutralizer and wash solvent

APPLICATIONS IN OLIGONUCLEOTIDE SYNTHESIS

ADVANTAGES IN MODIFIED DNA SYNTHESIS

REACTIONS AND TRANSFORMATIONS

SULFURIZATION REACTIONS

H-phosphonate diesters, including those derived from D-A H-phosphonate, can undergo sulfurization to form phosphorothioate linkages. Research indicates that this reaction can be catalyzed by various bases and occurs over a wide pH range. The relative rate of sulfurization compared to hydrolysis reaches maximum efficiency around pH 5 . This reaction is central to the use of H-phosphonates in creating modified oligonucleotides with altered backbone properties.

CONVERSION TO P-S AND P-C BONDS

Advanced research has investigated the transformations of H-phosphonates into DNA analogues containing P-S or P-C bonds. Studies have examined the configurational stability of dinucleoside H-phosphonates and the stereochemical aspects of their sulfurization in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Research has led to the development of efficient protocols for synthesizing nucleotide analogues with non-ionic C-phosphonate internucleotide linkages. These include the synthesis of dinucleoside 2-pyridylphosphonates through DBU-promoted reactions of H-phosphonate diesters with N-methoxypyridinium salts. Additionally, thio analogues such as 2-pyridyl- and 4-pyridyl phosphonothioate diesters can be obtained by modifying the reactions developed for their oxo counterparts .

HYDROLYSIS CONSIDERATIONS

H-phosphonate diesters are susceptible to hydrolysis, a competing reaction to sulfurization. The relative rates of these reactions are influenced by pH, with the rate of sulfurization to hydrolysis reaching a maximum around pH 5 . Understanding these competing reactions is crucial for optimizing the synthesis of modified oligonucleotides using D-A H-phosphonate and other H-phosphonate monomers.

COMPARATIVE ANALYSIS WITH OTHER PHOSPHONATE DERIVATIVES

H-phosphonates represent one class within the broader family of phosphonic acid derivatives. Unlike standard phosphonic acids, which contain two hydroxyl groups attached to the phosphorus atom, H-phosphonates feature a hydrogen directly bonded to phosphorus . This structural difference contributes to their unique reactivity profile and applications in nucleic acid chemistry.

RECENT ADVANCES AND FUTURE DIRECTIONS

Recent research has expanded the utility of H-phosphonate chemistry beyond traditional applications. Innovative approaches include the development of palladium(0)-catalyzed cross-coupling strategies for preparing dinucleoside 3-pyridylphosphonates. This methodology has been extended to synthesize nucleotide analogues with metal-complexing properties, such as terpyridyl- and bipyridylphosphonate derivatives .

The versatility of H-phosphonate chemistry continues to enable new applications in medicinal chemistry, materials science, and diagnostic technologies. The ability to create modified oligonucleotides with altered backbone structures provides opportunities for developing improved therapeutic agents, diagnostic tools, and research reagents with enhanced properties compared to natural DNA .

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